molecular formula C16H13BrFNO3 B2380745 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate CAS No. 1794909-62-8

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

Cat. No. B2380745
M. Wt: 366.186
InChI Key: ZQQNWBVABLJTSR-UHFFFAOYSA-N
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Description

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate” is a complex organic molecule. It contains a benzyl group, which is a common structural component in organic chemistry, often used in medicinal chemistry due to its lipophilic nature . The molecule also contains bromine and fluorine atoms, which are often used in medicinal chemistry to modulate the biological activity of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of bromine and fluorine atoms could potentially influence the molecule’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms could potentially be involved in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A related compound, 2-(4-fluorobenzyl)-1H-benzimidazole, has demonstrated significant antimicrobial and antioxidant activities. This compound effectively inhibits both Gram-positive and Gram-negative bacteria, particularly M. smegmatis, and also exhibits notable DPPH scavenging activity, indicating its antioxidant potential (Menteşe, Ülker, & Kahveci, 2015).

Synthesis of Substituted Compounds

The synthesis of substituted compounds, such as 3-aminoindazoles from 2-bromobenzonitriles, has been explored. This involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, providing an efficient alternative to typical S(N)Ar reactions (Lefebvre, Cailly, Fabis, & Rault, 2010).

Use in Glycopeptide Synthesis

Fluorobenzoyl groups, like 2-fluorobenzoate, are used as protective groups in carbohydrate and glycopeptide synthesis. These groups help in achieving high yields and stereoselectivity in glycosidic bond formation, and their ease of removal makes them advantageous for use in sensitive synthesis processes (Sjölin & Kihlberg, 2001).

Intramolecular Arylthiolations

2-Fluoroaryl thioureas, which are typically inert toward heteroarylation, can form intramolecular C–S linkages catalyzed by Cu(I) and Pd(II). This process results in regioselective intramolecular C–S bond formation, significant in the formation of 2-aminobenzothiazoles (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQNWBVABLJTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-fluorobenzoate

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